molecular formula C14H22F3N3O B2951183 N-(1-Cyanocyclohexyl)-2-[[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]amino]acetamide CAS No. 2190194-88-6

N-(1-Cyanocyclohexyl)-2-[[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]amino]acetamide

Cat. No.: B2951183
CAS No.: 2190194-88-6
M. Wt: 305.345
InChI Key: DHYAWDXMVYFTKP-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanocyclohexyl)-2-[[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]amino]acetamide is a complex organic compound characterized by its unique structure, which includes a cyanocyclohexyl group, a trifluoromethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanocyclohexyl)-2-[[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]amino]acetamide typically involves multiple steps, starting with the preparation of the cyanocyclohexyl group This can be achieved through the reaction of cyclohexanone with hydrogen cyanide under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(1-Cyanocyclohexyl)-2-[[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]amino]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium cyanide or ammonia.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(1-Cyanocyclohexyl)-2-[[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]amino]acetamide may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: In the medical field, this compound has potential applications in drug development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(1-Cyanocyclohexyl)-2-[[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]amino]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to biological targets, leading to its potential use as a therapeutic agent.

Comparison with Similar Compounds

  • N-(1-Cyanocyclohexyl)acetamide

  • N-(1-Cyanocyclohexyl)benzohydrazide

  • (1-Cyanocyclohexyl)acetic acid

Uniqueness: N-(1-Cyanocyclohexyl)-2-[[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]amino]acetamide stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to its similar compounds

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22F3N3O/c1-10(2)12(14(15,16)17)19-8-11(21)20-13(9-18)6-4-3-5-7-13/h10,12,19H,3-8H2,1-2H3,(H,20,21)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYAWDXMVYFTKP-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(F)(F)F)NCC(=O)NC1(CCCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(F)(F)F)NCC(=O)NC1(CCCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.